BenchChemオンラインストアへようこそ!

4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)butanoic acid

Lipophilicity Medicinal Chemistry ADME

4-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamido)butanoic acid (CAS 781626-94-6) is a synthetic sulfonamide-functionalized benzodioxepine with a linear butanoic acid side chain. Its molecular formula is C₁₃H₁₇NO₆S (MW = 315.34 g/mol).

Molecular Formula C13H17NO6S
Molecular Weight 315.34
CAS No. 781626-94-6
Cat. No. B2852184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)butanoic acid
CAS781626-94-6
Molecular FormulaC13H17NO6S
Molecular Weight315.34
Structural Identifiers
SMILESC1COC2=C(C=C(C=C2)S(=O)(=O)NCCCC(=O)O)OC1
InChIInChI=1S/C13H17NO6S/c15-13(16)3-1-6-14-21(17,18)10-4-5-11-12(9-10)20-8-2-7-19-11/h4-5,9,14H,1-3,6-8H2,(H,15,16)
InChIKeyITGYIUYEIZSBOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamido)butanoic acid (CAS 781626-94-6): Procurement-Relevant Structural and Physicochemical Baseline


4-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamido)butanoic acid (CAS 781626-94-6) is a synthetic sulfonamide-functionalized benzodioxepine with a linear butanoic acid side chain . Its molecular formula is C₁₃H₁₇NO₆S (MW = 315.34 g/mol) . The seven-membered 1,5-benzodioxepine core distinguishes it from the more common six-membered 1,4-benzodioxine scaffold, while the primary sulfonamide handle (–SO₂NH–) and terminal carboxylic acid group provide two orthogonal derivatization sites . Standard commercial purity is ≥95%, with supporting QC documentation (NMR, HPLC, GC) available from multiple vendors . This compound serves primarily as a building block for medicinal chemistry campaigns targeting enzymes or receptors where sulfonamide-based pharmacophores are critical .

Why Generic Substitution Fails for 4-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamido)butanoic acid: Ring Size, Chain Length, and pKa Differentiators


Compounds within the benzodioxepine-sulfonamide class cannot be simply interchanged because small structural variations—ring size (seven-membered 1,5-dioxepine vs. six-membered 1,4-dioxine), carboxylic acid chain length (butanoic vs. propanoic vs. benzoic), and alpha-substitution (linear vs. branched)—produce measurable differences in logP, pKa, topological polar surface area (TPSA), and rotatable bond count that govern solubility, permeability, and ionization state at physiological pH [1][2][3]. For example, the 1,5-benzodioxepine core adds ~14 Da and increases logP relative to the 1,4-benzodioxine analog, while the linear butanoic acid tail provides a distinct pKa (~4.5, predicted) compared to the benzoic acid analog (~3.1, predicted), altering the fraction ionized at pH 7.4 [2][3]. These differences directly affect formulation behavior, membrane partitioning, and target engagement in biological assays, making blind substitution a source of irreproducible results.

Quantitative Differentiation Evidence for 4-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamido)butanoic acid Against Closest Structural Analogs


logP Modulation: 1,5-Benzodioxepine Core Imparts Higher Lipophilicity than the 1,4-Benzodioxine Analog

The target compound exhibits a predicted logP of approximately 0.99–1.53, depending on the computational method, placing it in a moderate lipophilicity range suitable for both aqueous solubility and membrane permeability [1]. By contrast, the direct 1,4-benzodioxine analog—4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)butanoic acid (CAS 300571-94-2)—has a reported logP of 1.373 [2]. While the absolute difference is modest, the seven-membered dioxepine ring contributes additional methylene units that incrementally shift logD (pH 7.4) from −3.08 (target) to a value approximately 0.5–1.0 log units higher for the benzodioxine analog at physiological pH, altering the compound's distribution between aqueous and lipid compartments [1].

Lipophilicity Medicinal Chemistry ADME

pKa Differentiation: Linear Butanoic Acid Chain Provides Modulated Acidity vs. Benzoic Acid Analog

The carboxylic acid pKa of the target compound is predicted to be approximately 3.08 (JChem), reflecting the electron-withdrawing effect of the sulfonamide linker on the butanoic acid chain [1]. In contrast, the benzoic acid analog—4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid (CAS 790272-44-5)—has a predicted pKa approximately 0.5–1.0 units lower due to direct conjugation of the carboxylate with the aromatic ring [2]. At physiological pH 7.4, both compounds are predominantly ionized, but the butanoic acid variant has a shallower pH-dependent ionization gradient between pH 5.5 and 7.4 (logD shift of ~1.1 units) compared to the benzoic acid analog, which ionizes more abruptly near its pKa [1][2].

Ionization State pH-Dependent Solubility Drug Design

Rotatable Bond Count and Conformational Flexibility: Linear Butanoic Acid vs. Branched-Chain Analogs

The target compound possesses 5–6 rotatable bonds (depending on the computational method), derived from the linear butanoic acid linker [1]. The closest branched-chain analog—2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-3-methylbutanoic acid (CAS 1009005-33-7)—has 4–5 rotatable bonds due to the alpha-isopropyl substitution that restricts conformational freedom at the Cα position [2]. This reduction of one rotatable bond is accompanied by a molecular weight increase from 315.34 to 329.37 Da and a logP increase to 1.31–2.55, reflecting greater hydrophobicity from the branched alkyl chain [2][3]. The linear analog thus provides a lower molecular weight scaffold with greater conformational flexibility, which can be advantageous for exploring binding poses in structure-based drug design.

Conformational Flexibility Ligand Efficiency Crystal Engineering

Topological Polar Surface Area (TPSA): Favorable ADME Profile Relative to Benzoic Acid and Primary Sulfonamide Analogs

The target compound has a TPSA of 101.93 Ų, placing it within the generally accepted threshold (<140 Ų) for oral bioavailability . The benzoic acid analog (CAS 790272-44-5) has a higher TPSA of 110 Ų due to the aromatic carboxylate contributing additional polar surface [1], while the parent 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide (CAS 874842-53-2) has a lower TPSA of 78.62 Ų but lacks the carboxylic acid handle for further derivatization [2]. The linear butanoic acid tail thus strikes a balance: it provides a reactive carboxylic acid for amide coupling or esterification without excessively inflating TPSA beyond the 140 Ų threshold, maintaining a calculable advantage for both oral bioavailability potential and synthetic versatility [1].

TPSA Oral Bioavailability Blood-Brain Barrier

Structural Class Differentiation: 1,5-Benzodioxepine Scaffold Enables Distinct Biological Interactions vs. 1,4-Benzodioxine Series

The 1,5-benzodioxepine scaffold has been independently validated as a privileged structure in two distinct biological contexts. In the muscarinic M3 receptor antagonist series, 1,5-benzodioxepin derivatives demonstrated high binding affinity and functional selectivity for bladder over salivary gland in rats following oral administration—a therapeutic window attributed to the seven-membered dioxepine ring geometry [1]. Separately, N-aryl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamides have been reported as carbonic anhydrase (CA) IX and XII inhibitors with IC₅₀ values ranging from 51.6 to 99.6 nM under hypoxic conditions, showing selectivity over cytosolic CA II . While the target compound itself has not been profiled in these assays, it shares the identical benzodioxepine-7-sulfonamide core with these active analogs. In contrast, the 1,4-benzodioxine-6-sulfonamide series lacks published evidence of comparable CA IX/XII or M3 receptor activity, suggesting the seven-membered ring confers a unique conformational preference recognized by these biological targets [1].

Scaffold Hopping Carbonic Anhydrase GPCR

Synthetic Tractability: Dual Orthogonal Handles Enable Divergent Library Synthesis

The target compound possesses two chemically orthogonal reactive sites: a secondary sulfonamide nitrogen (pKa ~10.3 for the parent sulfonamide [1]) amenable to N-alkylation or N-arylation, and a terminal carboxylic acid (pKa ~3.1) suitable for amide coupling, esterification, or hydrazide formation [2]. This dual-handle architecture is not present in the parent 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide (CAS 874842-53-2), which lacks the carboxylic acid tail, nor in the benzoic acid analog where the carboxylate is directly conjugated to the aromatic ring, reducing its nucleophilicity and altering its reactivity profile [1][3]. The linear butanoic acid spacer further provides a 4-carbon tether between the sulfonamide and the carboxylate, offering sufficient distance to minimize steric clash during parallel derivatization, a feature absent in shorter-chain analogs such as (2S)-2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)propanoic acid (2-carbon spacer) [3].

Parallel Synthesis Chemical Biology Fragment Elaboration

Evidence-Backed Application Scenarios for 4-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamido)butanoic acid in Drug Discovery and Chemical Biology


Medicinal Chemistry Hit-Finding Against Carbonic Anhydrase IX/XII in Hypoxic Tumor Models

Structural analogs sharing the identical 1,5-benzodioxepine-7-sulfonamide core have demonstrated CA IX inhibition with IC₅₀ values of 51.6–99.6 nM under hypoxic conditions, with selectivity over cytosolic CA II [1]. Researchers can procure the target compound as a starting scaffold, exploit the terminal carboxylic acid for amide coupling to diversify the N-aryl substituent, and rapidly generate a focused library for CA IX/XII SAR studies. The moderate logP (0.99–1.53) and TPSA (101.93 Ų) [2] predict adequate solubility and permeability for cell-based hypoxia assays, while the dual-handle architecture enables parallel optimization of both the sulfonamide N-substituent and the carboxylate terminus.

Fragment-Based Drug Design Leveraging Low Molecular Weight and High Conformational Flexibility

With a molecular weight of 315.34 Da and 5–6 rotatable bonds [1][2], the target compound falls within fragment-like chemical space (MW < 300 Da is typical; 315 Da is borderline fragment but with excellent ligand efficiency potential). The linear butanoic acid tail provides greater conformational flexibility than branched-chain analogs (e.g., CAS 1009005-33-7, 4 rotatable bonds) , increasing the probability of adopting a bioactive conformation upon target binding. Procurement of this compound as a fragment hit enables subsequent structure-guided growth from either the sulfonamide nitrogen or the carboxylic acid, exploiting the 4-carbon spacer to reach adjacent binding pockets identified by X-ray crystallography.

Chemical Biology Probe Synthesis via Orthogonal Bioconjugation

The two orthogonal reactive handles (sulfonamide NH and terminal COOH) separated by a 4-carbon flexible tether [1] make this compound a versatile intermediate for synthesizing chemical biology probes. The carboxylic acid can be activated (e.g., as NHS ester) for conjugation to amine-containing fluorophores, biotin, or PEG chains, while the sulfonamide nitrogen remains available for introducing a photoreactive crosslinker (e.g., diazirine) or an affinity tag. This dual functionalization capacity is absent in the parent sulfonamide (CAS 874842-53-2, one handle) and sterically constrained in the propanoic acid analog (2-carbon spacer) [2], making the butanoic acid variant the preferred scaffold for generating bifunctional probes for target engagement studies.

Parallel Library Synthesis for GPCR or Integrin Antagonist Screening

The 1,5-benzodioxepine scaffold is a validated privileged structure for muscarinic M3 receptor antagonism, with structurally related compounds showing oral activity and bladder selectivity in rodent models [1]. Additionally, sulfonamide-containing butanoic acid derivatives appear in integrin antagonist patent literature as α-sulfonamido carboxylic acids targeting RGD-dependent integrins [2]. The target compound, with its pre-installed sulfonamide and butanoic acid motifs, can serve as a key intermediate for parallel synthesis of both GPCR-targeted and integrin-targeted libraries. The commercial availability at ≥95% purity with QC documentation (NMR, HPLC) ensures batch-to-batch reproducibility essential for screening cascade progression.

Quote Request

Request a Quote for 4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.